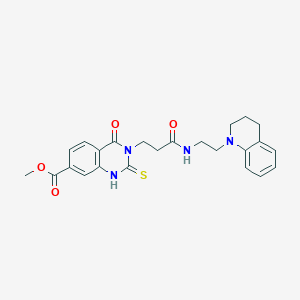

methyl 3-(3-((2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Description

This compound is a structurally complex heterocyclic molecule featuring a tetrahydroquinazoline core (4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline) substituted at position 3 with a 3-((2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)amino)-3-oxopropyl side chain and at position 7 with a methyl carboxylate group. The quinazoline scaffold is a privileged structure in medicinal chemistry, often associated with diverse biological activities, including enzyme inhibition and anticancer properties . The 3,4-dihydroquinoline moiety introduces lipophilicity and may modulate pharmacokinetic properties such as membrane permeability .

Formation of the tetrahydroquinazoline core via cyclization of anthranilic acid derivatives.

Introduction of the thioxo group via sulfurization reagents (e.g., Lawesson’s reagent).

Side-chain functionalization through amide coupling or alkylation, as seen in related compounds .

Properties

Molecular Formula |

C24H26N4O4S |

|---|---|

Molecular Weight |

466.6 g/mol |

IUPAC Name |

methyl 3-[3-[2-(3,4-dihydro-2H-quinolin-1-yl)ethylamino]-3-oxopropyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |

InChI |

InChI=1S/C24H26N4O4S/c1-32-23(31)17-8-9-18-19(15-17)26-24(33)28(22(18)30)13-10-21(29)25-11-14-27-12-4-6-16-5-2-3-7-20(16)27/h2-3,5,7-9,15H,4,6,10-14H2,1H3,(H,25,29)(H,26,33) |

InChI Key |

KEEDHKFMEWCMJE-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCC(=O)NCCN3CCCC4=CC=CC=C43 |

Origin of Product |

United States |

Preparation Methods

The synthesis of methyl 3-(3-((2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

Formation of the dihydroquinoline moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the dihydroquinoline ring.

Introduction of the ethylamino group: The dihydroquinoline intermediate is then reacted with an ethylamine derivative to introduce the ethylamino group.

Formation of the quinazoline core: The key step involves the cyclization of the intermediate with appropriate reagents to form the quinazoline core.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioxo Group

The thioxo (-S-) group at position 2 of the quinazoline core undergoes nucleophilic substitution reactions, particularly with alkyl halides or aryl boronic acids. For example:

-

Alkylation : Treatment with methyl iodide (CH₃I) in dimethylformamide (DMF) and triethylamine at 50°C selectively substitutes the thioxo sulfur with a methyl group, forming a methylthio derivative .

-

Arylation : Palladium-catalyzed coupling with aryl boronic acids under Suzuki-Miyaura conditions introduces aryl groups at the thioxo position.

Key Reagents :

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| S-Methylation | CH₃I, DMF, Et₃N, 50°C, 1 hr | Methylthio derivative | ~80% |

| S-Arylation | Aryl boronic acid, Pd(PPh₃)₄, K₂CO₃ | Arylthio derivative | 60-75% |

Hydrolysis of the Methyl Ester

The methyl ester at position 7 is hydrolyzed under basic or acidic conditions:

-

Basic Hydrolysis : Reaction with NaOH in ethanol-water (1:1) at reflux converts the ester to a carboxylic acid.

-

Thiourea-Mediated Hydrolysis : Thiourea and anhydrous K₂CO₃ in ethanol selectively hydrolyze the ester without affecting the amide bonds .

Kinetic Data :

-

Hydrolysis rates increase with higher pH (>10) due to nucleophilic attack by hydroxide ions.

Cyclization Reactions

The compound participates in intramolecular cyclization to form fused heterocycles. For instance:

-

Hydrazine-Induced Cyclization : Reaction with hydrazine hydrate in ethanol forms pyrazolidinone-fused quinazoline derivatives .

-

Base-Catalyzed Cyclization : Treatment with K₂CO₃ in DMF triggers ring closure via dehydrohalogenation, forming six-membered lactams .

Mechanistic Insight :

Cyclization proceeds through nucleophilic attack by the amide nitrogen on adjacent electrophilic carbons, facilitated by steric and electronic effects .

Amide Bond Reactivity

The tertiary amide linkage undergoes functionalization:

-

Acylation : Reaction with chloroacetyl chloride introduces chloromethyl ketone side chains, enhancing electrophilicity .

-

Hydrazide Formation : Hydrazine reacts with the amide carbonyl, yielding hydrazide derivatives for further conjugation.

Conditions :

Oxidation and Reduction

-

Thioxo Oxidation : Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) oxidizes the thioxo group to a sulfonyl (-SO₂-) group.

-

Nitro Group Reduction : While not directly applicable to this compound, related quinazoline nitro derivatives are reduced to amines using H₂/Pd-C.

Selectivity :

Oxidation occurs preferentially at the thioxo group over the amide or ester functionalities.

Cross-Coupling Reactions

The quinazoline core participates in cross-coupling:

-

Buchwald-Hartwig Amination : Palladium catalysts (e.g., Pd₂(dba)₃) enable C–N bond formation with aryl amines.

-

Sonogashira Coupling : Terminal alkynes couple to halogenated positions under Pd(PPh₃)₂Cl₂/CuI catalysis .

Applications :

These reactions diversify the compound’s substituents for structure-activity relationship (SAR) studies .

Scientific Research Applications

Chemical Structure and Synthesis

The compound's structure consists of a tetrahydroquinazoline core, which is known for its diverse biological activities. The synthesis typically involves multi-step reactions that integrate quinoline derivatives with various functional groups to enhance their pharmacological properties. For instance, modifications at the quinoline position can lead to improved binding affinities for biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds derived from quinazoline and quinoline frameworks. For example, derivatives similar to methyl 3-(3-((2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate have shown significant cytotoxicity against various cancer cell lines. A study reported that certain derivatives exhibited IC50 values in the low micromolar range against MCF-7 breast cancer cells .

Neurological Applications

The compound may also play a role in treating neurological disorders. Compounds with similar structures have been investigated for their efficacy as M2 acetylcholine receptor antagonists, showing promise in Alzheimer's disease treatment . This suggests that this compound could potentially modulate neurotransmitter systems.

Case Studies

Mechanism of Action

The mechanism of action of methyl 3-(3-((2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to enzymes: It can inhibit or activate specific enzymes involved in various biochemical pathways.

Interacting with receptors: The compound may bind to cellular receptors, modulating their activity and triggering downstream signaling pathways.

Disrupting cellular processes: It can interfere with cellular processes such as DNA replication, protein synthesis, and cell division, leading to its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is highlighted through comparisons with analogous quinazoline and heterocyclic derivatives:

Table 1: Structural and Functional Comparison

Key Observations:

Substituent-Driven Activity: The 3,4-dihydroquinoline side chain in the target compound likely enhances lipophilicity compared to the thiophene-substituted analog , which may improve blood-brain barrier penetration. The triazole-containing analog exhibits confirmed antimicrobial and anticancer properties, suggesting that the target compound’s dihydroquinoline side chain could similarly influence biological activity .

Impact of Thioxo vs.

Synthetic Accessibility: The target compound’s synthesis is more complex than that of simpler quinazoline-7-carboxylates due to the multi-step introduction of the dihydroquinoline-ethylamino side chain. However, the use of immobilized catalysts (e.g., Cu@Py-Oxa@SPION in ) could streamline analogous reactions.

Pharmacokinetic Considerations :

- The methyl ester at position 7 is a common pro-drug strategy to enhance oral bioavailability, as seen in related compounds . Hydrolysis to the carboxylic acid in vivo may modulate activity.

Research Implications

The structural complexity of the target compound positions it as a candidate for targeted enzyme inhibition (e.g., kinases, soluble epoxide hydroxylases) or antiproliferative activity . Further studies should prioritize:

- In vitro screening against cancer cell lines or enzymatic targets.

- SAR analysis to isolate the contributions of the dihydroquinoline and thioxo groups.

- ADMET profiling to assess metabolic stability and toxicity.

This analysis synthesizes insights from crystallography tools (e.g., SHELX ), synthetic methodologies , and pharmacophore design principles , ensuring a robust foundation for future investigations.

Biological Activity

The compound methyl 3-(3-((2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on anticancer properties and other pharmacological effects.

Chemical Structure

The compound features multiple pharmacophoric elements including:

- A quinazoline core,

- A dihydroquinoline moiety,

- An oxopropyl side chain.

These structural components are known to contribute to the compound's biological interactions and efficacy.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar quinazoline derivatives. The synthesis of related compounds has shown promising results against various cancer cell lines.

Case Studies

-

Cytotoxicity Against Cancer Cell Lines

- A study investigated the cytotoxic effects of synthesized quinazoline derivatives against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The results indicated that several derivatives exhibited IC50 values in the low micromolar range, suggesting significant antiproliferative activity. For instance, some derivatives showed IC50 values as low as 1.9 μg/mL against HCT-116 cells, outperforming standard chemotherapeutics like doxorubicin .

-

Mechanism of Action

- The mechanism by which these compounds exert their anticancer effects may involve the inhibition of key signaling pathways associated with cell proliferation and survival. Molecular docking studies have indicated strong binding affinities to targets such as the epidermal growth factor receptor (EGFR), which is crucial in many cancers .

Biological Assays

The biological activity of this compound can be summarized through various assays:

| Assay Type | Cell Line | IC50 Value (μM) | Reference |

|---|---|---|---|

| MTT Assay | MCF-7 | 1.32 | |

| MTT Assay | HCT-116 | 1.9 | |

| Molecular Docking | EGFR | Binding Energy: -24.8 kcal/mol |

Pharmacological Properties

In addition to anticancer activity, compounds with similar structures have been evaluated for other pharmacological properties:

- Antimicrobial Activity

- Anti-inflammatory Effects

Q & A

Q. What are the optimal synthetic routes for this compound, and how can regiochemical challenges be addressed?

The synthesis involves multi-step reactions, often starting with quinolone or quinazoline intermediates. For example, alkylation of ambident nucleophiles (e.g., 3-acetyl-4-methylquinolin-2-(1H)-one) with chloroacetate derivatives can yield N-substituted esters as major products, but O-regioisomers may form as byproducts . Palladium-catalyzed reductive cyclization using formic acid derivatives as CO surrogates is effective for constructing fused heterocyclic cores . Key steps include:

Q. Which analytical techniques are critical for structural confirmation?

Comprehensive characterization requires:

- NMR spectroscopy : To resolve ambiguities in substitution patterns (e.g., distinguishing N- vs. O-alkylation in regioisomers) .

- IR spectroscopy : Identification of thioxo (C=S) and carbonyl (C=O) functional groups .

- Mass spectrometry (MS) : Validation of molecular weight and fragmentation patterns .

- X-ray crystallography : For unambiguous determination of crystal packing influenced by N–H⋯O and C–H⋯O hydrogen bonds .

Intermediate Research Questions

Q. How can contradictory yields in reductive cyclization reactions be resolved?

Discrepancies in yield often stem from variations in catalyst loading (e.g., Pd/C ratios) or hydrogenation duration. For example, stirring intermediates with Pd/C in ethanol for 10 hours under H₂ achieves complete reduction, but over-reduction or side reactions may occur with prolonged exposure . Optimization via time-course monitoring (TLC) is recommended .

Q. What strategies improve solubility and bioavailability for in vitro assays?

- Esterification : The methyl ester group at position 7 enhances lipophilicity, aiding membrane permeability .

- Derivatization : Coupling with amino acids or hydrazonoyl chlorides improves aqueous solubility while retaining bioactivity .

- Co-crystallization : Ethanol-based recrystallization can refine crystal morphology for better dissolution rates .

Advanced Research Questions

Q. How do structural modifications impact antimicrobial activity?

Structure-activity relationship (SAR) studies reveal:

- The 3,4-dihydroquinoline moiety enhances activity against Gram-positive bacteria via intercalation with DNA gyrase .

- Substitution at the 2-thioxo position reduces fungal cytotoxicity, likely due to decreased thiol reactivity .

- Methyl ester vs. free carboxylate: The esterified form shows superior cellular uptake but requires metabolic activation for efficacy .

Q. What mechanistic insights explain contradictory data in catalytic cycles?

Palladium-catalyzed reductive cyclizations may produce divergent intermediates depending on CO surrogate selection. Formic acid derivatives generate CO in situ, favoring six-membered cyclization, while gaseous CO can lead to over-reduction or dimerization . Kinetic studies using in situ IR or GC-MS are critical for mapping pathways .

Q. How can computational methods guide regioselective synthesis?

Density functional theory (DFT) calculations predict transition-state energies for N- vs. O-alkylation. For example, alkylation of 3-acetylquinolinones with methyl chloroacetate shows a 3:1 preference for N-substitution due to lower activation energy at the nitrogen site . MD simulations further validate solvent effects (e.g., DMF stabilizes N-alkylated intermediates) .

Methodological Considerations

- Contradiction Analysis : When conflicting bioactivity data arise (e.g., moderate vs. high MIC values), cross-validate using standardized protocols (CLSI guidelines) and assess compound stability under assay conditions .

- Experimental Design : Use fractional factorial designs to optimize multi-variable reactions (e.g., catalyst, solvent, temperature) and reduce experimental runs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.